molecular formula C26H23FN4O4S B11449897 Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate

Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate

Cat. No.: B11449897
M. Wt: 506.5 g/mol
InChI Key: JETKRXLYASRSOU-UHFFFAOYSA-N
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Description

ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a carbamoyl group, a pyridinyl group, and an imidazolidinyl group

Preparation Methods

The synthesis of ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE typically involves multi-step organic synthesis techniques. The process begins with the preparation of key intermediates, which are then subjected to various reactions such as nucleophilic substitution, condensation, and cyclization to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidinyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Condensation: The carbamoyl group can react with amines to form ureas or with alcohols to form carbamates.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and various acids and bases to facilitate condensation reactions .

Scientific Research Applications

ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar compounds include other imidazolidinyl derivatives and fluorophenyl-containing molecules. Compared to these compounds, ETHYL 4-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-OXO-3-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C26H23FN4O4S

Molecular Weight

506.5 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-3-(pyridin-2-ylmethyl)-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C26H23FN4O4S/c1-2-35-25(34)17-6-12-21(13-7-17)31-24(33)22(15-23(32)29-19-10-8-18(27)9-11-19)30(26(31)36)16-20-5-3-4-14-28-20/h3-14,22H,2,15-16H2,1H3,(H,29,32)

InChI Key

JETKRXLYASRSOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=CC=N3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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